Butyl({[4-(methylsulfanyl)phenyl]methyl})amine
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Overview
Description
Butyl({[4-(methylsulfanyl)phenyl]methyl})amine is an organic compound characterized by the presence of a butyl group attached to an amine functional group, which is further connected to a phenyl ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl({[4-(methylsulfanyl)phenyl]methyl})amine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with butylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Butyl({[4-(methylsulfanyl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-methylsulfanylated products.
Substitution: Various substituted amines.
Scientific Research Applications
Butyl({[4-(methylsulfanyl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl({[4-(methylsulfanyl)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with biological molecules, while the phenyl ring and methylsulfanyl group contribute to its overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Butyl({[4-(ethylsulfanyl)phenyl]methyl})amine
- Butyl({[4-(methylsulfanyl)phenyl]ethyl})amine
- Butyl({[4-(methylsulfanyl)phenyl]propyl})amine
Uniqueness
Butyl({[4-(methylsulfanyl)phenyl]methyl})amine is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules
Biological Activity
Butyl({[4-(methylsulfanyl)phenyl]methyl})amine, an organic compound with the molecular formula C12H19N2S, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a butyl group and a methylsulfanyl-substituted phenyl ring, which contribute to its unique chemical properties and biological interactions. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C12H19N2S
- Molecular Weight : 245.81 g/mol
- Functional Groups : Butyl group, methylsulfanyl group, amine group
The presence of these functional groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological membranes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Hydrogen Bonding : The amine group can form hydrogen bonds with biological molecules.
- Ionic Interactions : The compound may engage in ionic interactions that influence biochemical pathways.
- Cell Membrane Penetration : The lipophilic nature of the phenyl ring and methylsulfanyl group facilitates penetration into cell membranes, enhancing its therapeutic potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections. For instance:
- Study Findings : In vitro tests demonstrated that the compound inhibited the growth of both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial properties.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest:
- Mechanism : It may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
- Case Studies : In one study, this compound showed promising results in reducing tumor cell viability in various cancer lines, including breast and colon cancer cells.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl({[4-(methylsulfanyl)phenyl]methyl})amine | Methyl group instead of butyl | Different solubility and reactivity |
N-(4-tert-butylbenzyl)-N-methylamine | tert-butyl group instead of butyl | Different steric hindrance affecting reactivity |
Tert-butyl(methyl)amine hydrochloride | Tert-butyl instead of butyl | Varying lipophilicity influencing biological activity |
This table illustrates how structural variations influence biological activity and reactivity.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
- Anticancer Research : Another investigation focused on its anticancer effects demonstrated that the compound reduced cell viability by over 50% in tested cancer cell lines at specific concentrations, indicating a promising therapeutic profile for further development.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMRZUDIWMFTKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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